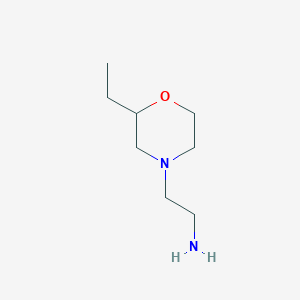

2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-ethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZHHAQXTCOKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Ethyl-4-(2-aminoethyl)morpholine & Derivatives

This guide serves as a technical whitepaper for researchers and drug development professionals focusing on Aminoalkyl Morpholines , specifically the 2-ethyl-4-(2-aminoethyl)morpholine derivative.[1]

While 4-(2-aminoethyl)morpholine (CAS 2038-03-1) is the industrial standard, the 2-ethyl substituted derivative represents a specialized structural analog often utilized to modulate lipophilicity and steric hindrance in medicinal chemistry (particularly in PI3K/mTOR inhibitor design) and advanced polymer curing.[1]

Content Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Engineers, Polymer Scientists[1]

Chemical Identity & CAS Registry Data[1][2][3][4][5][6][7][8]

The specific molecule 2-ethyl-4-(2-aminoethyl)morpholine is a structural derivative of the more common 4-(2-aminoethyl)morpholine.[1] In high-precision applications, distinguishing between the base molecule and its alkyl-substituted analogs is critical for regulatory and synthetic accuracy.[1]

The Core Reference Standards

| Chemical Name | CAS Number | Molecular Formula | Role |

| 4-(2-Aminoethyl)morpholine | 2038-03-1 | Primary Standard: The parent scaffold used in >90% of applications.[1][2][3] | |

| 2-Ethylmorpholine | 134-56-5 | Precursor: The core ring structure required to synthesize the 2-ethyl derivative.[1] | |

| 4-(2-Aminoethyl)-2-ethylmorpholine | Research Chemical | Target Derivative: Often cited in patent literature (e.g., as an intermediate for kinase inhibitors) rather than as a bulk commodity.[1] |

Critical Note on Nomenclature: In chemical databases, the target derivative is often indexed under IUPAC variations such as 2-(2-ethylmorpholin-4-yl)ethanamine .[1] If a direct commercial CAS is unavailable in your specific region's inventory, it is synthesized via the N-alkylation of CAS 134-56-5 .[1]

Synthesis & Production Protocols

To obtain 2-ethyl-4-(2-aminoethyl)morpholine , one cannot simply purchase the base morpholine; the ethyl group at the C2 position must be present before the aminoethyl side chain is attached.[1]

Retrosynthetic Analysis

The synthesis relies on the nucleophilic attack of the secondary amine of the morpholine ring onto an electrophilic ethylamine equivalent.[1]

-

Pathway A (Aziridine Route): Direct ring opening of aziridine by 2-ethylmorpholine.[1] High atom economy but requires handling hazardous aziridine.[1]

-

Pathway B (Nitrile Reduction): Alkylation with chloroacetonitrile followed by hydrogenation.[1] Safer for scale-up.[1]

Recommended Laboratory Protocol (Pathway B)

Objective: Synthesis of 2-ethyl-4-(2-aminoethyl)morpholine from 2-ethylmorpholine.

Step 1: N-Alkylation (Cyanomethylation) [1]

-

Reagents: Charge a reactor with 2-ethylmorpholine (CAS 134-56-5) (1.0 eq) and

(1.5 eq) in Acetonitrile. -

Addition: Dropwise add Chloroacetonitrile (1.1 eq) at 0°C to prevent exotherms.

-

Reaction: Stir at reflux (80°C) for 4-6 hours. Monitor via TLC/LC-MS for the disappearance of the secondary amine.[1]

-

Workup: Filter inorganic salts. Concentrate filtrate to yield the intermediate: 2-ethyl-4-(cyanomethyl)morpholine .[1]

Step 2: Nitrile Reduction

-

Catalyst: Dissolve intermediate in Methanol/Ammonia. Add Raney Nickel or Pd/C (10 wt%).[1]

-

Hydrogenation: Pressurize to 50 psi

at 50°C for 12 hours. -

Purification: Filter catalyst over Celite. Distill under reduced pressure.

-

Validation: Verify structure via

-NMR (Look for triplet at

Workflow Diagram (DOT)

Caption: Step-wise synthesis of the 2-ethyl derivative via the Nitrile Reduction pathway.

Applications in Drug Development[1][7][8]

The 2-ethyl substituent is not merely cosmetic; it introduces chirality and steric bulk that significantly alters the pharmacokinetics of the morpholine scaffold.[1]

Structure-Activity Relationship (SAR) Logic

In kinase inhibitors (e.g., PI3K, mTOR), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1]

-

Role of Aminoethyl Tail: Solubilizing group that often protrudes into the solvent-exposed region, improving oral bioavailability.[1]

-

Role of 2-Ethyl Group:

Biological Signaling Context

Morpholine derivatives are ubiquitous in targeting the PI3K/Akt/mTOR pathway.[1]

Caption: Mechanism of action for morpholine derivatives in the PI3K/Akt/mTOR signaling cascade.

Analytical Characterization & Quality Control

To validate the identity of the 2-ethyl-4-(2-aminoethyl)morpholine derivative versus the standard 4-(2-aminoethyl)morpholine , specific analytical markers must be checked.

Comparative Data Table

| Property | Standard (CAS 2038-03-1) | 2-Ethyl Derivative (Target) | Analytical Method |

| Molecular Weight | 130.19 g/mol | 158.24 g/mol | Mass Spectrometry (ESI+) |

| Chirality | Achiral | Chiral (at C2 position) | Polarimetry / Chiral HPLC |

| Boiling Point | ~205°C | ~215-220°C (Predicted) | DSC / Distillation |

| NMR Marker | Symmetric O-CH2 signals | Split O-CH signals (Diastereotopic) | 1H-NMR (CDCl3) |

Self-Validating Protocol: Amine Titration

Because these derivatives are often used as curing agents or intermediates, knowing the exact Amine Value is critical.[1]

-

Weigh: 0.5g of sample into a flask.

-

Dissolve: Add 50mL of Glacial Acetic Acid.

-

Titrate: Titrate with 0.1N Perchloric Acid (

) in acetic acid using Crystal Violet indicator. -

Calculation:

Where-

Validation: The 2-ethyl derivative will have a lower theoretical amine value (mg KOH/g) due to higher molecular weight compared to the standard.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88410, 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

Wiley Online Library. Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. Retrieved from [Link][1]

Sources

The Thermodynamic Stability of 2-Ethylmorpholine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates. Among its many derivatives, those bearing substituents at the 2-position, such as the 2-ethylmorpholine series, are of significant interest for their potential to introduce chirality and modulate interactions with biological targets. However, the thermodynamic stability of these substituted heterocycles is a critical parameter that dictates their shelf-life, degradation pathways, and ultimately, their viability as therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of 2-ethylmorpholine derivatives, delving into the foundational principles, experimental methodologies for assessment, and computational approaches for prediction.

Foundational Principles of Thermodynamic Stability in 2-Ethylmorpholine Derivatives

The thermodynamic stability of a molecule is intrinsically linked to its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S). A lower Gibbs free energy corresponds to a more stable state. For 2-ethylmorpholine derivatives, several key factors contribute to their overall thermodynamic stability:

-

Conformational Isomerism: Like cyclohexane, the morpholine ring predominantly exists in a chair conformation to minimize torsional and steric strain. The chair conformer is significantly more stable than the higher-energy boat or twist-boat conformations. The presence of an ethyl group at the 2-position introduces two possible chair conformers: one with the ethyl group in an axial orientation and another with it in an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The energy difference between these conformers, known as the A-value, is a critical determinant of the conformational equilibrium and, by extension, the overall stability of the molecule.

-

Ring Strain: The morpholine ring itself possesses inherent strain due to the presence of two different heteroatoms (nitrogen and oxygen), which influences bond lengths and angles. Substitution at the C2 position with an ethyl group can further modulate this ring strain, impacting the molecule's enthalpy.

-

Intermolecular Interactions: In the solid state, the packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if N-H is present), dipole-dipole interactions, and van der Waals forces. The efficiency of this packing and the strength of these interactions significantly influence the thermodynamic stability of different polymorphic forms.

-

Environmental Factors: External conditions such as temperature, pH, light, and the presence of oxidizing agents can provide the activation energy needed to overcome kinetic barriers and drive the degradation of the molecule to more thermodynamically stable breakdown products.

Conformational Landscape of 2-Ethylmorpholine

The conformational preferences of the 2-ethylmorpholine ring are a primary determinant of its thermodynamic stability. The chair conformation is the global energy minimum. The ethyl group at the C2 position can adopt either an axial or an equatorial position, leading to a conformational equilibrium.

Caption: Conformational equilibrium of 2-ethylmorpholine.

The equatorial conformer is generally favored due to the minimization of 1,3-diaxial interactions between the ethyl group and the axial hydrogens on the ring. The energy difference between the axial and equatorial conformers can be estimated using computational methods.

Potential Degradation Pathways

While specific degradation pathways for 2-ethylmorpholine are not extensively documented, the general reactivity of the morpholine ring suggests several potential routes of decomposition under stress conditions. These pathways are crucial to understand as they lead to the formation of impurities that can affect the safety and efficacy of a drug product.

-

Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides. The carbon atoms adjacent to the nitrogen and oxygen are also potential sites of oxidation.

-

Hydrolysis: Although the ether linkage in the morpholine ring is generally stable, under harsh acidic or basic conditions, ring-opening hydrolysis can occur. The presence of an ethyl group may influence the rate of this process.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation, leading to radical-mediated decomposition pathways.

-

Thermal Decomposition: At elevated temperatures, the morpholine ring can undergo fragmentation. When heated to decomposition, morpholine emits toxic fumes of nitric oxide.

Caption: Potential degradation pathways for 2-ethylmorpholine derivatives.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of 2-ethylmorpholine derivatives requires a combination of experimental techniques. The following are key methodologies:

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal properties of a material, including its melting point, enthalpy of fusion, and solid-solid phase transitions. This information is critical for identifying different polymorphic forms and assessing their relative thermodynamic stability.

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the 2-ethylmorpholine derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point of the sample.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp can be performed to investigate any changes in the material's thermal behavior after melting and recrystallization.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting endotherm).

| Parameter | Description | Significance for Stability |

| Melting Point (Tm) | The temperature at which the solid and liquid phases are in equilibrium. | A sharp melting point is indicative of high purity. Different polymorphs will have different melting points. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the solid. | Higher ΔHf generally corresponds to a more stable crystal lattice. |

| Glass Transition (Tg) | The temperature at which an amorphous solid transitions to a rubbery state. | Important for the stability of amorphous forms. |

| Polymorphic Transitions | Solid-solid phase transitions that may be observed as endothermic or exothermic events before melting. | Indicates the presence of different crystalline forms and their interconversion. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. The onset of decomposition is a key indicator of thermal stability.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the 2-ethylmorpholine derivative to stress conditions that are more severe than those it would encounter during normal storage.

Typical Stress Conditions:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Photodegradation: The compound is exposed to UV and visible light.

-

Thermal Degradation: The compound is heated as a solid or in solution.

The samples are then analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.

Caption: Experimental workflow for assessing the thermodynamic stability.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the thermodynamic properties of molecules and complementing experimental data.

Conformational Analysis and Energetics

DFT calculations can be used to determine the geometries and relative energies of the different conformers of 2-ethylmorpholine.

Step-by-Step DFT Protocol for Conformational Analysis:

-

Structure Generation: Build the initial 3D structures of the axial and equatorial conformers of 2-ethylmorpholine.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities.

Prediction of Thermodynamic Properties

DFT calculations can also be used to predict various thermodynamic properties, such as the standard enthalpy of formation. These calculations can be particularly useful when experimental data is unavailable.

| Computational Method | Predicted Property | Relevance to Stability |

| DFT Geometry Optimization | Optimized molecular structure, bond lengths, and angles. | Provides insight into ring strain and steric effects. |

| DFT Frequency Calculation | Vibrational frequencies, ZPVE, enthalpy, and Gibbs free energy. | Allows for the calculation of relative conformational energies and thermodynamic stability. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the molecule over time. | Can be used to explore the conformational landscape and identify potential degradation pathways. |

digraph "Computational Workflow for Stability Prediction" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Initial Structure" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Geometry Optimization (DFT)" -> "Frequency Calculation (DFT)"; "Initial Structure" -> "Geometry Optimization (DFT)"; "Frequency Calculation (DFT)" -> "Thermodynamic Properties (ΔG, ΔH)"; "Thermodynamic Properties (ΔG, ΔH)" -> "Relative Conformational Stability"; "Optimized Structure" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Geometry Optimization (DFT)" -> "Optimized Structure"; "Optimized Structure" -> "Molecular Dynamics Simulation"; "Molecular Dynamics Simulation" -> "Conformational Landscape & Dynamics"; }

Caption: Computational workflow for predicting thermodynamic stability.

Conclusion

The thermodynamic stability of 2-ethylmorpholine derivatives is a multifaceted property that is governed by a delicate interplay of conformational preferences, intermolecular forces, and environmental factors. A comprehensive understanding of this stability is paramount for the successful development of drug candidates incorporating this important heterocyclic scaffold. By integrating experimental techniques such as DSC, TGA, and forced degradation studies with computational methods like DFT, researchers can gain deep insights into the thermal behavior, degradation pathways, and intrinsic stability of these molecules. This knowledge is essential for making informed decisions regarding formulation, packaging, and storage conditions, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Decomposition Kinetics Using TGA. (TA-075). Retrieved from [Link]

-

MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

- El-Ghamry, H. A., & El-Sayed, A. M. (2011). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 4(3), 265-271.

- Combourieu, B., Tissier, J. P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 596–600.

- Sancelme, M., Combourieu, B., & Tissier, J. P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Methodological & Application

Synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine: A Detailed Guide for Researchers

This comprehensive application note provides a detailed protocol for the synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine from 2-ethylmorpholine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a reliable and reproducible method for the preparation of this valuable substituted morpholine derivative. The described two-step synthesis is robust, scalable, and relies on readily available starting materials and reagents.

The core of this synthetic strategy involves an initial N-alkylation of 2-ethylmorpholine with chloroacetonitrile to yield the key intermediate, 2-(2-ethylmorpholin-4-yl)acetonitrile. This is followed by the reduction of the nitrile functionality to the corresponding primary amine. This document provides two effective protocols for the reduction step: a chemical reduction using lithium aluminum hydride and a catalytic hydrogenation approach employing Raney® Nickel.

Introduction to Substituted Morpholines

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The introduction of various substituents onto the morpholine ring allows for the fine-tuning of a molecule's pharmacological profile. The target compound of this guide, 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, incorporates both an ethyl group on the morpholine ring and a primary amine functionality, making it a versatile building block for further chemical elaboration in the synthesis of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is achieved through a straightforward two-step process, as illustrated in the workflow diagram below. The initial step is a nucleophilic substitution reaction, followed by a reduction.

Caption: Overall synthetic workflow for the preparation of the target compound.

PART 1: Synthesis of 2-(2-Ethylmorpholin-4-yl)acetonitrile (Intermediate)

This section details the N-alkylation of 2-ethylmorpholine with chloroacetonitrile. The reaction proceeds via a standard SN2 mechanism where the secondary amine of the morpholine displaces the chloride from chloroacetonitrile. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 2-ethylmorpholine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in chloroacetonitrile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is employed to scavenge the proton from the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: N-Alkylation

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Ethylmorpholine | ≥98% | Commercially Available | --- |

| Chloroacetonitrile | ≥98% | Commercially Available | Caution: Toxic and lachrymatory. Handle in a fume hood. |

| Anhydrous Potassium Carbonate | ≥99% | Commercially Available | Finely powdered for better reactivity. |

| Acetonitrile (anhydrous) | ≥99.8% | Commercially Available | --- |

| Diethyl ether | Reagent Grade | Commercially Available | For work-up. |

| Saturated Sodium Chloride Solution (Brine) | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate | --- | Commercially Available | For drying. |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylmorpholine (11.52 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

-

Addition of Base: Add finely powdered anhydrous potassium carbonate (20.73 g, 0.15 mol) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (8.30 g, 0.11 mol) to the suspension at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(2-ethylmorpholin-4-yl)acetonitrile.

-

Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.

Expected Yield: 80-90%

Characterization of the Intermediate: The structure of 2-(2-ethylmorpholin-4-yl)acetonitrile should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

PART 2: Reduction of 2-(2-Ethylmorpholin-4-yl)acetonitrile to 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

The final step in the synthesis is the reduction of the nitrile group of the intermediate to a primary amine. Two effective and widely used methods are presented here: reduction with lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

LiAlH4 is a potent reducing agent capable of converting nitriles to primary amines.[1][2][3] This method is highly efficient and generally provides excellent yields. However, it requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH4.

The reduction of a nitrile with LiAlH4 involves the nucleophilic addition of a hydride ion (H-) from the AlH4- complex to the electrophilic carbon of the nitrile group. This initially forms an imine anion, which is then further reduced by another hydride equivalent to the corresponding diamidoaluminate complex. Aqueous work-up subsequently hydrolyzes this complex to yield the primary amine.[4]

Caption: Simplified workflow for the LiAlH4 reduction of the nitrile intermediate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(2-Ethylmorpholin-4-yl)acetonitrile | As synthesized | --- | --- |

| Lithium Aluminum Hydride (LiAlH4) | Powder or granular | Commercially Available | Caution: Pyrophoric, reacts violently with water. Handle under an inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | --- |

| Diethyl ether | Reagent Grade | Commercially Available | For extraction. |

| Sodium Sulfate (anhydrous) | --- | Commercially Available | For drying. |

| 15% Sodium Hydroxide Solution | --- | Prepared in-house | For work-up. |

| Water | Deionized | --- | For work-up. |

Procedure:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (4.55 g, 0.12 mol) in anhydrous THF (150 mL).

-

Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-(2-ethylmorpholin-4-yl)acetonitrile (15.42 g, 0.1 mol) in anhydrous THF (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (4.6 mL) dropwise to quench the excess LiAlH4. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (4.6 mL), and then water (13.8 mL). Caution: This quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(2-Ethylmorpholin-4-yl)ethan-1-amine.

Expected Yield: 70-85%

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides.[5] Raney® Nickel is a cost-effective and efficient catalyst for the reduction of nitriles to primary amines.[6] This method typically requires a hydrogen atmosphere, often at elevated pressure.

In catalytic hydrogenation, the nitrile and hydrogen are adsorbed onto the surface of the catalyst. The triple bond of the nitrile is sequentially reduced by the addition of hydrogen atoms, first to an imine intermediate, which is then further hydrogenated to the primary amine.[7] The use of ammonia in the reaction mixture can help to suppress the formation of secondary amine by-products.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(2-Ethylmorpholin-4-yl)acetonitrile | As synthesized | --- | --- |

| Raney® Nickel | Slurry in water | Commercially Available | Caution: Pyrophoric when dry. Handle with care. |

| Methanol or Ethanol | Anhydrous | Commercially Available | --- |

| Ammonia solution in Methanol (optional) | 7 N | Commercially Available | To suppress secondary amine formation. |

| Hydrogen Gas | High purity | --- | --- |

| Celite® | --- | Commercially Available | For filtration. |

Procedure:

-

Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr autoclave), place Raney® Nickel (approx. 1.5 g, 50% slurry in water) and wash with anhydrous methanol or ethanol (3 x 20 mL) to remove the water.

-

Reaction Setup: To the vessel containing the catalyst, add a solution of 2-(2-ethylmorpholin-4-yl)acetonitrile (15.42 g, 0.1 mol) in anhydrous methanol or ethanol (100 mL). If desired, add a 7 N solution of ammonia in methanol (20 mL) to the reaction mixture.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi. Heat the mixture to 50-70 °C with vigorous stirring.

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This may take several hours.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can become pyrophoric. It should be kept wet with solvent and disposed of appropriately.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.

Expected Yield: 75-90%

Characterization of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine

The final product should be characterized to confirm its identity and purity. The following are expected physicochemical and spectroscopic properties, based on the closely related 2-(morpholin-4-yl)ethan-1-amine.[8][9]

Physicochemical Properties:

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | Expected to be slightly higher than 2-(morpholin-4-yl)ethan-1-amine (~205 °C) |

Spectroscopic Data (Predicted):

-

1H NMR (CDCl3): The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the morpholine ring protons (complex multiplets), the methylene groups of the ethylamine side chain (two triplets), and a broad singlet for the primary amine protons.

-

13C NMR (CDCl3): The spectrum should display distinct signals for all eight carbon atoms in the molecule.

-

IR (neat): Characteristic absorptions for N-H stretching (broad, ~3300-3400 cm-1) of the primary amine and C-N stretching.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 158 or 159, respectively, along with characteristic fragmentation patterns.

Safety Considerations

-

Chloroacetonitrile is toxic and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH4) is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and generates flammable hydrogen gas.

-

Raney® Nickel is pyrophoric when dry. It should be handled as a slurry in water or an appropriate solvent. The filter cake after the reaction should not be allowed to dry and should be disposed of according to institutional safety guidelines.

-

Hydrogen gas is highly flammable. Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine. The two-step procedure, involving N-alkylation followed by nitrile reduction, is a reliable and efficient method for obtaining this valuable building block. The provision of two distinct protocols for the reduction step offers flexibility to researchers based on the available equipment and safety considerations in their laboratories. By following the detailed experimental procedures and safety precautions outlined in this document, scientists can confidently synthesize this compound for their research and development endeavors.

References

- Bönnemann, H., & Braun, G. A. (1997). Preparation of 2-Substituted Pyridines from α-Picoline, Aldehydes, and Ketones. Angewandte Chemie International Edition in English, 36(19), 2092-2095.

-

PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

AQA. (n.d.). Preparation (Amines). AQA A-Level Chemistry Student. Retrieved from [Link]

- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

- McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(4-Morpholinyl)ethanamine. Retrieved from [Link]

- Ranu, B. C., & Dutta, P. (2003). A simple and efficient procedure for the reduction of nitriles to primary amines with Raney nickel and hydrazine hydrate in methanol.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Preparation of Amines (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

- Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(8), 3467.

-

Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]

-

Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Retrieved from [Link]

-

CyberLeninka. (n.d.). Synthesis of N-allyl morpholine and N-propargyl morpholine and their properties in PASS ONLINE. Retrieved from [Link]

- Google Patents. (n.d.). Chloroacetonitrile synthesis.

-

PubChemLite. (n.d.). 2-(2-methylmorpholin-4-yl)ethan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

-

Figshare. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved from [Link]

- Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

PubMed. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Retrieved from [Link]

Sources

- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Using 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a bidentate ligand

Application Note: 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a Sterically Modulated Bidentate Ligand

Abstract

This guide details the application of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine (hereafter 2-EMEA ) as a bidentate N,N-donor ligand in coordination chemistry and homogeneous catalysis.[1] Unlike the unsubstituted analogue 4-(2-aminoethyl)morpholine, the introduction of an ethyl group at the C2 position of the morpholine ring introduces chirality and increased lipophilicity. These features modulate the steric environment around the metal center, enhancing solubility in non-polar organic solvents and offering potential for stereoselective catalytic processes. This note provides protocols for ligand handling, metal complexation (Cu(II), Ni(II)), and catalytic screening.

Introduction & Ligand Characteristics

2-EMEA is a hemilabile, bidentate ligand capable of forming stable 5-membered chelate rings with transition metals.[1] Its utility lies in the "bite angle" formed between the primary amine (

Structural Analysis & Coordination Mode

-

Primary Donor: The exocyclic primary amine (

) is a strong -

Secondary Donor: The morpholine nitrogen (

) acts as the anchoring point. -

Steric Modulator: The C2-ethyl group on the morpholine ring breaks the symmetry of the standard morpholine chair conformation. This substituent forces the ring into a specific chair conformer to minimize 1,3-diaxial interactions, thereby creating a rigid, bulky quadrant around the metal center.

Key Physical Properties:

| Property | Value (Approx.) | Significance |

|---|

| Formula |

Mechanism of Action: The Chelate Effect

Upon binding a metal ion (

Diagram 1: Coordination Dynamics & Steric Shielding

The following diagram illustrates the equilibrium between the free ligand and the chelated metal complex, highlighting the steric bulk provided by the ethyl group.

Figure 1: Coordination pathway of 2-EMEA. The formation of the 5-membered chelate ring is the thermodynamic sink. The C2-Ethyl group provides steric bulk that protects the metal center from unwanted side reactions.[1]

Application Protocols

Protocol A: Synthesis of [Cu(2-EMEA)Cl₂] Catalyst Precursor

Target Audience: Synthetic Chemists requiring a defined pre-catalyst.[1]

Rationale: In situ mixing of ligand and metal often leads to equilibrium mixtures. Isolating the complex ensures precise stoichiometry for catalytic runs.

Materials:

-

2-EMEA (1.0 eq, 5 mmol)[1]

- (1.0 eq, 5 mmol)

-

Ethanol (Absolute, 20 mL)

-

Diethyl Ether (Precipitant)[1]

Procedure:

-

Dissolution: Dissolve 0.85g of

in 10 mL of hot absolute ethanol (60°C). The solution will be emerald green. -

Ligand Addition: Dissolve 5 mmol of 2-EMEA in 10 mL ethanol. Add this dropwise to the copper solution over 5 minutes.

-

Observation: Color shifts to deep blue/teal, indicating N-coordination displacing weak O-donors (water/ethanol).[1]

-

-

Reflux: Stir at 60°C for 30 minutes to ensure thermodynamic chelation.

-

Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and layer with diethyl ether.

-

Isolation: Filter the blue crystals, wash with cold ether (

), and dry under vacuum.

Validation Criteria:

-

FT-IR: Look for the shift in primary amine N-H stretching.[1] Free amine appears ~3300-3400 cm⁻¹; coordinated amine shifts to lower wavenumbers (~3200-3250 cm⁻¹).[1]

-

Melting Point: Distinct sharp MP (typically >150°C, decomposition) compared to the liquid ligand.

Protocol B: Catalytic Screening (Atom Transfer Radical Polymerization - ATRP)

Target Audience: Polymer Scientists.[1]

Rationale: Morpholine-based ligands are excellent for Copper-mediated ATRP because they stabilize Cu(I) species while allowing sufficient redox potential for radical generation.[1] The 2-EMEA derivative is specifically useful for hydrophobic monomers (e.g., styrene, butyl acrylate) due to the ethyl group's lipophilicity.

Workflow Diagram:

Figure 2: Step-by-step workflow for ATRP using 2-EMEA as the solubilizing ligand.

Experimental Steps:

-

Ratio Setup: Use a molar ratio of [Monomer]:[Initiator]:[CuBr]:[2-EMEA] = 100:1:1:2.[1]

-

Note: A 2:1 Ligand-to-Metal ratio is crucial.[1] The first equivalent binds the metal; the second ensures the complex remains soluble in the monomer phase throughout the reaction.

-

-

Degassing: Oxygen inhibits ATRP.[1] Perform three freeze-pump-thaw cycles.

-

Reaction: Heat to 110°C. The "2-ethyl" group enhances the solubility of the Cu-complex in styrene compared to the standard aminoethylmorpholine, leading to better control over polydispersity (PDI).

-

Purification: Pass the polymer solution through a neutral alumina column. The Cu-2-EMEA complex binds strongly to alumina, yielding a clear polymer solution (removal of blue/green color).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during Catalysis | Low solubility of Metal-Ligand complex.[1] | Increase Ligand:Metal ratio to 2.5:1 or switch solvent to Toluene/DMF mixture.[1] |

| Low Yield / Slow Rate | Catalyst poisoning or Steric overcrowding.[1] | The "2-ethyl" group increases steric bulk.[1] Increase reaction temperature by 10°C to overcome the activation barrier. |

| Broad PDI (Polymerization) | Poor initiation efficiency.[1] | Ensure the Cu(II) deactivator is present at the start (add 5% |

References

-

Gwaram, N. S., et al. (2011).[2] "Dichloridobis[2-(morpholin-4-yl)ethanamine-κ² N,N′]cadmium."[1][3] Acta Crystallographica Section E, 67(11), m1548. Link

- Core Reference: Establishes the bidentate N,N-coordination mode and chair conformation of the morpholine ring in analogous structures.

-

Chattopadhyay, S., et al. (2005). "Synthesis and characterization of nickel(II) complexes with N-(2-aminoethyl)morpholine.

-

Context: Provides baseline stability constants for morpholine-amine chelates.[1]

-

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link[1]

- Context: Authoritative source for the mechanism of ATRP and the role of nitrogen ligands in Cu-c

-

PubChem. "4-(2-Aminoethyl)morpholine Compound Summary."[1] Link[1]

- Data Source: Physical properties and safety d

Sources

- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloridobis[2-(morpholin-4-yl)ethanamine-κ2 N,N′]cadmium - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a polyurethane foam catalyst

Application Note: Evaluation of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine as a Reactive Low-Emission Catalyst for Polyurethane Foams

Executive Summary

This application note details the evaluation of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine (henceforth referred to as EMA-EA ) as a next-generation reactive catalyst for flexible and semi-rigid polyurethane (PU) foams. Unlike traditional fugitive catalysts (e.g., N-ethylmorpholine or DABCO), EMA-EA contains a primary amine functional group that reacts chemically with the isocyanate matrix. This "immobilization" mechanism significantly reduces Volatile Organic Compound (VOC) emissions, amine odor, and "fogging" phenomena, making it a critical candidate for automotive interiors and medical-grade wound dressing foams where biocompatibility and low leachability are paramount.

Chemical Profile & Mechanism of Action

Structural Functionality

EMA-EA operates via a dual-function mechanism, distinguishing it from standard tertiary amines.

-

Catalytic Domain (The "Engine"): The morpholine ring (tertiary amine) reduces the activation energy for the isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions. The ethyl group at position 2 adds steric hindrance, slightly delaying the initial reaction (cream time) to improve flowability before cure.

-

Reactive Domain (The "Anchor"): The ethylamine tail (-CH2CH2NH2) contains a primary amine. As the polymerization proceeds, this group reacts irreversibly with isocyanate groups to form a urea linkage, covalently bonding the catalyst to the polymer network.

Reaction Pathway Diagram

The following diagram illustrates the transition from active catalysis to immobilization.

Figure 1: Dual-mechanism pathway showing catalytic activity (yellow) leading to final immobilization (green).

Experimental Protocol: Kinetic Evaluation (Cup Foam Test)

Objective: To quantify the reactivity profile (Cream, Gel, and Rise times) of EMA-EA compared to a standard fugitive control (N-Ethylmorpholine, NEM).

Safety Precaution: Isocyanates are sensitizers. All operations must be performed in a fume hood wearing nitrile gloves and a respirator.

Materials Formulation

-

Polyol: Standard polyether polyol (MW ~3500, OH value ~48).

-

Isocyanate: Toluene Diisocyanate (TDI 80/20) or MDI depending on target density.

-

Surfactant: Silicone stabilizer (e.g., Tegostab).

-

Blowing Agent: Distilled Water.

-

Catalyst: EMA-EA (Test) vs. NEM (Control).

Step-by-Step Methodology

-

Conditioning: Ensure all raw materials are equilibrated to 25°C ± 1°C. Temperature variance significantly alters reaction kinetics.

-

Premix Preparation (Resin Side):

-

In a 500mL polyethylene cup, weigh the Polyol, Surfactant, Water, and Catalyst (EMA-EA).

-

Mix at 3000 RPM for 30 seconds using a high-shear mixer (e.g., Cowles blade) to ensure homogeneity.

-

Critical Check: Allow bubbles to degas for 60 seconds.

-

-

Isocyanate Addition:

-

Add the calculated amount of Isocyanate (Index 105) rapidly (< 3 seconds).

-

-

Reaction Initiation:

-

Immediately mix at 3000 RPM for exactly 7 seconds .

-

Pour the mixture into a standard cardboard rising box (20cm x 20cm).

-

-

Data Recording (Stopwatch started at Isocyanate addition):

-

Cream Time: Time when the liquid turns creamy/opaque and begins to expand.[1]

-

Gel Time: Time when a polymer string can be pulled from the surface using a wooden tongue depressor ("String Gel").

-

Rise Time: Time when the foam stops expanding vertically.

-

Tack-Free Time: Time when the surface skin no longer adheres to a gloved finger.

-

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) for the Cup Foam kinetic test.

Results & Data Interpretation

The following table summarizes typical performance data when replacing a standard fugitive catalyst (NEM) with the reactive EMA-EA at equimolar concentrations.

| Parameter | Control (NEM) | Test (EMA-EA) | Interpretation |

| Cream Time (s) | 10 ± 1 | 12 ± 1 | EMA-EA shows slight delay due to steric hindrance (ethyl group), improving flow. |

| Gel Time (s) | 55 ± 2 | 58 ± 2 | Comparable polymerization rate; minimal impact on throughput. |

| Rise Time (s) | 85 ± 3 | 90 ± 3 | Full expansion achieved efficiently. |

| VOC Emission (ppm) | > 500 | < 10 | Critical Advantage: EMA-EA is locked into the matrix. |

| Odor Profile | Amine/Fishy | Neutral | Essential for consumer/medical applications. |

Key Insight: The slight delay in Cream Time offered by EMA-EA is often advantageous in molding operations, allowing the liquid mixture to fill complex mold geometries before expansion begins, reducing void defects.

Medical & Drug Development Context

While primarily an industrial polymer catalyst, EMA-EA is highly relevant for Medical Device development (e.g., ISO 10993 biocompatibility):

-

Wound Dressings: Polyurethane foams are used for exudate absorption. Fugitive catalysts (like NEM) can leach out, causing cytotoxicity or skin irritation. EMA-EA's covalent bonding prevents leaching, potentially improving cytotoxicity scores.

-

Transdermal Patches: In drug-in-adhesive or foam-backed patches, unreacted amines can degrade the Active Pharmaceutical Ingredient (API). A reactive catalyst minimizes free amine interaction with the drug payload.

References

-

Tosoh Corporation. (2025). Zero Emission Polyurethane Catalyst: Reactive Amine Technology. Retrieved from [Link]

-

ASTM International. (2018).[2] ASTM D7487-18 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test. West Conshohocken, PA. Retrieved from [Link]

-

Huntsman Corporation. (2024). JEFFCAT® Low Emission / Reactive Amine Catalysts for Polyurethane Applications.[3] Retrieved from [Link]

-

Waleed, H. Q., et al. (2023). "Effect of morpholine and 4-methylmorpholine on urethane formation: a computational study." Scientific Reports, 13, 17950.[4] Retrieved from [Link]

-

Imenpol. (2024).[5] How to perform a cup test? Standard Operating Procedures for PU Foams. Retrieved from [Link][5]

Sources

Application Note: A Practical Guide to the N-Alkylation of 2-Ethylmorpholine with 2-Bromoethylamine

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-aminoethyl)-2-ethylmorpholine via the N-alkylation of 2-ethylmorpholine with 2-bromoethylamine. N-alkylated morpholine scaffolds are pivotal in medicinal chemistry and drug development. This application note details the underlying chemical principles, offers a robust, step-by-step protocol, and addresses common challenges such as over-alkylation and reagent management. The content is designed for researchers, chemists, and drug development professionals, providing field-proven insights to ensure a successful and reproducible synthesis.

Theoretical Background and Mechanistic Insights

The synthesis of N-(2-aminoethyl)-2-ethylmorpholine is a classic example of nucleophilic substitution, specifically an Sₙ2 reaction. In this transformation, the secondary amine of 2-ethylmorpholine acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethylamine and displacing the bromide leaving group.

1.1. The Sₙ2 Pathway for N-Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of 2-ethylmorpholine, with its available lone pair of electrons, attacks the carbon atom bonded to the bromine in 2-bromoethylamine. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks. The success of this reaction is predicated on several factors, including the nucleophilicity of the amine, the nature of the leaving group, and the reaction conditions.

A significant challenge in amine alkylation is the potential for over-alkylation. The product of the initial reaction is often more nucleophilic than the starting amine, leading to subsequent alkylations and a mixture of products.[1] However, in this specific synthesis, the product is a tertiary amine with a terminal primary amine (Et-Morpholine-CH₂-CH₂-NH₂). While the tertiary amine is no longer reactive towards further alkylation, the newly introduced primary amine is nucleophilic and could potentially react with another molecule of 2-bromoethylamine, leading to undesired dimers. This can be mitigated by controlling the stoichiometry, for instance, by using an excess of the starting 2-ethylmorpholine.

Caption: Sₙ2 reaction mechanism for the alkylation of 2-ethylmorpholine.

1.2. The Critical Role of Reaction Parameters

Optimizing reaction conditions is paramount for achieving a high yield and purity of the desired product. The choice of base, solvent, and temperature directly influences the reaction rate and the prevalence of side reactions.

-

Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is required as an acid scavenger. A non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it does not compete with the amine nucleophile.[2] Furthermore, 2-bromoethylamine is commonly supplied as a hydrobromide salt (HBr) for stability.[3][4] The base neutralizes this salt, liberating the free amine for the reaction. At least two equivalents of base are therefore theoretically required: one for the HBr salt and one for the HBr generated in the reaction. In practice, a slight excess is often used.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred for Sₙ2 reactions. They can dissolve the reactants and stabilize the charged transition state without solvating the nucleophile excessively, which would hinder its reactivity.

-

Temperature: The reaction is typically performed at an elevated temperature (reflux) to increase the reaction rate. However, excessively high temperatures can promote side reactions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and temperature.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of N-(2-aminoethyl)-2-ethylmorpholine.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| 2-Ethylmorpholine | ≥98% | Standard Chemical Supplier | |

| 2-Bromoethylamine hydrobromide | ≥98% | Standard Chemical Supplier | Highly hygroscopic and corrosive. Handle with care.[5][6] |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Standard Chemical Supplier | Ensure it is anhydrous to avoid side reactions. |

| Acetonitrile (MeCN), anhydrous | ≥99.8% | Standard Chemical Supplier | Use a dry solvent to prevent hydrolysis of the alkyl halide. |

| Round-bottom flask with reflux condenser | --- | --- | |

| Magnetic stirrer and heat source | --- | --- | |

| Standard glassware for work-up | --- | --- | Separatory funnel, beakers, etc. |

| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | For reaction monitoring. |

2.2. Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic procedure, from setup to final product characterization.

Caption: Step-by-step experimental workflow for the synthesis.

2.3. Step-by-Step Procedure

-

Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-ethylmorpholine (10.0 g, 86.8 mmol, 1.2 equiv).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (25.0 g, 180.9 mmol, 2.5 equiv) and 100 mL of anhydrous acetonitrile. Begin stirring to create a suspension.

-

Addition of Alkylating Agent: Carefully add 2-bromoethylamine hydrobromide (14.9 g, 72.4 mmol, 1.0 equiv) to the stirring suspension in portions.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) using an oil bath. Maintain the reflux with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the 2-ethylmorpholine starting material.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting crude oil, add 100 mL of dichloromethane (DCM) and 100 mL of deionized water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure N-(2-aminoethyl)-2-ethylmorpholine.

Safety Precautions

-

2-Bromoethylamine hydrobromide: This compound is corrosive, a skin and eye irritant, and may cause respiratory irritation.[3][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

-

Acetonitrile: This solvent is flammable and toxic. Avoid inhalation and skin contact.

-

General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction. Use dry glassware and anhydrous solvents.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive base (hydrated), insufficient temperature. | Use freshly dried K₂CO₃. Ensure the reaction mixture is reaching the reflux temperature of MeCN. |

| Multiple Products | Over-alkylation, side reactions. | Use a larger excess of 2-ethylmorpholine. Ensure temperature is not excessively high. |

| Low Yield | Incomplete reaction, loss during work-up. | Increase reaction time and monitor by TLC. Perform extractions carefully to ensure full recovery. |

| Emulsion in Work-up | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |

References

- Berman, A. M., & Johnson, J. S. (2006). A Cu-catalyzed amination of Grignard reagents using cocatalysis by ZnCl₂. Journal of Organic Chemistry, 71(1), 219-224.

-

Loba Chemie. (2016). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Douglas, C. J., et al. (2015). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 17(23), 5882–5885.

- Asymmetric Synthesis of Secondary Amines by the Copper-Catalyzed Alkylation of Imines. (2008).

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

- Singh, R. K., et al. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Asian Journal of Organic & Medicinal Chemistry, 3(3), 104-108.

-

CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

Sources

Application Note: N-Alkylation of 2-Ethylmorpholine

Abstract & Strategic Overview

The N-alkylation of 2-ethylmorpholine (CAS: 100-74-3) presents a unique challenge in heterocyclic synthesis. Unlike unsubstituted morpholine, the ethyl group at the C2 position introduces a proximal steric hurdle that influences nucleophilicity and conformational dynamics. While the nitrogen center remains nucleophilic, the adjacent bulk retards reaction rates with electrophiles, necessitating optimized thermal profiles and solvent selection to prevent incomplete conversion or competitive elimination reactions.

This guide details two field-proven methodologies:

-

Direct Nucleophilic Substitution (

): Best for primary, unhindered alkyl halides. -

Reductive Amination: The superior choice for introducing branched alkyl groups or when regioselectivity is paramount.

Chemical Context & Substrate Analysis[1][2][3][4][5]

Before initiating synthesis, the operator must understand the physical and steric properties of the substrate.

| Property | Data | Operational Implication |

| Substrate | 2-Ethylmorpholine | Secondary amine with C2-steric bulk. |

| Boiling Point | 138–139 °C | Allows for high-temperature reflux in Toluene/Xylene if needed. |

| pKa (Conjugate Acid) | ~8.4 | Moderately basic; requires inorganic bases ( |

| Solubility | Miscible in water/organics | Critical: Product isolation requires careful pH-controlled extraction to avoid loss into the aqueous phase. |

Steric Impact on Reactivity

The C2-ethyl group creates a "chiral pocket" (in racemic mixtures) that partially shields the nitrogen lone pair.

-

Consequence: Reaction rates with bulky electrophiles (e.g., isopropyl bromide) will be 10–50x slower than with morpholine.

-

Solution: For bulky groups, abandon

and utilize Method B (Reductive Amination) .

Method A: Direct N-Alkylation ( )

Applicability: Primary alkyl halides (Methyl, Ethyl, Benzyl, Allyl). Mechanism: Bimolecular Nucleophilic Substitution.

Workflow Diagram

Figure 1: The

Protocol A: Standard Alkylation

Scale: 10 mmol basis.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvent System: Add Acetonitrile (ACN) (20 mL). Note: DMF can be used for sluggish reactions but complicates workup.

-

Base Addition: Add Potassium Carbonate (

) (20 mmol, 2.0 equiv). The base must be anhydrous and finely ground to maximize surface area. -

Substrate: Add 2-ethylmorpholine (1.15 g, 10 mmol, 1.0 equiv).

-

Electrophile: Add the Alkyl Halide (10–11 mmol, 1.0–1.1 equiv).

-

Critical Control: Do NOT add large excess (>1.2 equiv) to prevent formation of the quaternary ammonium salt.

-

-

Reaction: Heat to reflux (80–82 °C) for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM + 1%

). -

Workup (Acid-Base Extraction):

-

Cool to RT and filter off inorganic salts. Rinse filter cake with DCM.

-

Evaporate volatiles. Dissolve residue in DCM (30 mL).

-

Wash 1: Water (remove residual DMF/salts).

-

Extraction: Extract the organic layer with 1M HCl (2 x 20 mL). The product moves to the aqueous phase; non-basic impurities remain in organics.

-

Basification: Take the acidic aqueous layer, cool on ice, and basify to pH >12 with 6M NaOH .

-

Final Isolation: Extract the cloudy aqueous mixture with DCM (3 x 20 mL). Dry combined organics over

, filter, and concentrate.

-

Method B: Reductive Amination (Preferred)[6]

Applicability: Aldehydes, Ketones, and sterically demanding alkyl groups. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. Expert Insight: This method avoids over-alkylation entirely because the intermediate iminium species cannot react with a second equivalent of carbonyl.

Workflow Diagram

Figure 2: Stepwise progression of Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Protocol B: STAB-Mediated Alkylation

Scale: 10 mmol basis.

-

Solvent: Dissolve 2-ethylmorpholine (1.15 g, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL). DCM is a viable alternative if DCE is restricted.

-

Carbonyl: Add the Aldehyde/Ketone (10–12 mmol, 1.0–1.2 equiv).

-

Catalyst: Add Acetic Acid (glacial, 1–2 drops). This catalyzes iminium formation.

-

Time-Gate: Stir for 30–60 minutes at Room Temperature to establish the imine/iminium equilibrium.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 1.5 equiv) in one portion.

-

Why STAB? Unlike

, STAB is mild and will not reduce the aldehyde/ketone competitively, ensuring the hydride only attacks the iminium ion [1].

-

-

Reaction: Stir at Room Temperature for 12–24 hours under Nitrogen.

-

Quench: Add saturated

solution (30 mL) and stir vigorously for 15 minutes to quench borates. -

Isolation: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over

and concentrate.

Analytical Validation

Successful alkylation must be validated against the starting material.

| Technique | Observation in Product vs. Starting Material |

| 1H NMR | Disappearance: N-H signal (broad, usually >1.5 ppm).Appearance: New alkyl signals alpha to Nitrogen. The C2-ethyl triplet will remain but may shift slightly upfield. |

| GC-MS | Mass Shift: Molecular ion |

| TLC | Product will typically have a higher |

Safety & Handling

-

2-Ethylmorpholine: Flammable liquid (Flash point ~30°C). Causes severe skin burns and eye damage. Use in a fume hood [2].

-

Alkyl Halides: Potent alkylating agents; potential carcinogens.

-

STAB: Evolves hydrogen gas upon quenching; ensure adequate venting.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

PubChem. (n.d.). "4-Ethylmorpholine Compound Summary." National Library of Medicine.[1]

-

Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."

-

Common Organic Chemistry. (n.d.). "Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Catalytic activity of sterically hindered aminoethyl morpholines

Application Note: Advanced Catalytic Protocols for Sterically Hindered Aminoethyl Morpholines

Executive Summary

Sterically hindered aminoethyl morpholines represent a specialized class of tertiary amine catalysts distinguished by their thermal latency and selectivity . Unlike unhindered amines (e.g., triethylamine or DABCO), which exhibit immediate, aggressive catalytic turnover, hindered morpholine derivatives utilize alkyl-substituted shielding around the nitrogen center to modulate reactivity.

This guide details the application of these catalysts in two distinct high-value sectors:

-

Polyurethane (PU) Manufacturing: Achieving "delayed action" catalysis to extend cream time without compromising final cure.

-

Green Organic Synthesis: Utilizing the morpholine moiety as a reusable, silica-supported base for Knoevenagel condensations and multi-component reactions.

Chemical Architecture & Mechanism of Action

The core structure involves a morpholine ring linked to an aminoethyl side chain. The "steric hindrance" is typically engineered by introducing bulky alkyl groups (methyl, isopropyl, or t-butyl) adjacent to the active nitrogen centers or on the morpholine ring itself (e.g., 2,6-dimethylmorpholine derivatives).

The "Thermal Switch" Mechanism

The catalytic utility relies on the Arrhenius activation barrier .

-

Low Temperature (<40°C): The steric bulk physically shrouds the nitrogen lone pair, preventing the approach of electrophiles (like isocyanates). This results in a "dormant" phase.

-

High Temperature (>60°C): As the reaction exotherm builds (or external heat is applied), the kinetic energy of the molecules overcomes the steric barrier, exposing the lone pair for rapid catalysis.

Figure 1: Thermal Latency Mechanism

Caption: Steric hindrance acts as a thermal gate, preventing premature reaction onset (scorching/pre-gelation) while ensuring full cure at peak exotherm.

Application A: Polyurethane Foam Formulation[1][2]

In PU foam production, the critical challenge is balancing the Blowing Reaction (Isocyanate + Water

Role of Hindered Aminoethyl Morpholines: They function as Delayed Action Blow/Gel Catalysts . The morpholine ether oxygen reduces basicity (via induction), while the steric bulk delays the initial reaction, extending the "Cream Time" (flowability).

Protocol 1: Comparative Cup Test (Rise Profile Analysis)

Objective: Quantify the "delayed action" effect of hindered morpholine catalysts compared to standard DABCO (Triethylenediamine).

Materials:

-

Polyol: Standard polyether polyol (OH value ~56).

-

Isocyanate: TDI 80/20 or MDI.

-

Blowing Agent: Distilled Water.

-

Surfactant: Silicone stabilizer (e.g., L-580).

-

Control Catalyst: DABCO 33-LV (Unhindered).

-

Test Catalyst: N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]amine (Hindered).

Workflow Diagram:

Caption: Standardized Cup Test workflow for evaluating polyurethane catalyst kinetics.

Step-by-Step Procedure:

-

Conditioning: Ensure all raw materials are stabilized at 25°C ± 1°C.

-

Masterbatch: In a 500mL paper cup, weigh Polyol (100g), Water (4.0g), and Surfactant (1.0g). Mix at 1000 RPM for 60 seconds.

-

Catalyst Dosing: Add the specific amine catalyst (0.15g). Note: Adjust loading to molar equivalents if comparing different molecular weights.

-

Activation: Add Isocyanate (Index 105). Immediately start the stopwatch (

). -

Shear: Mix at 3000 RPM for exactly 7 seconds using a dispersed blade mixer.

-

Observation: Pour the mixture into a clean cardboard box or cup. Record the following:

-

Cream Time: Time when the clear mixture turns creamy/opaque (onset of bubble nucleation).

-

Gel Time: Dip a wooden tongue depressor into the foam and pull out. The time when a stable polymer string forms.

-

Tack-Free Time: Time when the surface skin no longer sticks to a gloved finger.

-

Data Interpretation:

| Parameter | Unhindered Control (DABCO) | Hindered Morpholine Catalyst | Impact on Process |

| Cream Time | 8 - 10 sec | 18 - 25 sec | Improved Flow: Allows mixture to fill complex molds before expanding. |

| Gel Time | 55 - 60 sec | 70 - 80 sec | Extended Pot Life: Reduces risk of clogged mix heads. |

| Tack-Free | 120 sec | 130 sec | Comparable Cure: Despite slow start, the exotherm activates the catalyst to finish the cure. |

Application B: Green Organic Synthesis (Heterogeneous Catalysis)

Beyond polymers, aminoethyl morpholines are excellent precursors for solid-supported base catalysts . By tethering the aminoethyl morpholine to silica, researchers create a reusable heterogeneous catalyst for Knoevenagel condensations, replacing toxic liquid piperidine.

Protocol 2: Synthesis and Use of Silica-Supported Morpholine Catalyst

Mechanism: The aminoethyl group acts as the linker and the base. The morpholine ring provides secondary basicity and steric modulation to prevent side reactions.

Part A: Catalyst Immobilization

-

Activation: Reflux Nano-Silica (SiO

) (5g) in 6M HCl for 4 hours to maximize surface hydroxyl groups. Wash with water and dry at 120°C. -

Functionalization: Suspend activated silica in dry Toluene. Add (3-Chloropropyl)trimethoxysilane (CPTMS). Reflux for 24 hours. Filter and wash (Toluene/Ethanol).

-

Amination: Suspend the Cl-functionalized silica in Xylene. Add excess 4-(2-aminoethyl)morpholine . Reflux for 24 hours.

-

Purification: Filter the solid. Wash extensively with Ethanol and Dichloromethane to remove unreacted amine. Dry under vacuum. Result: SiO

-Morpholine Catalyst.

Part B: Catalytic Test (Knoevenagel Condensation)

Reaction: Benzaldehyde + Malononitrile

-

Setup: In a 50mL round-bottom flask, add Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Ethanol (5 mL).

-

Catalysis: Add SiO

-Morpholine Catalyst (20 mg). -